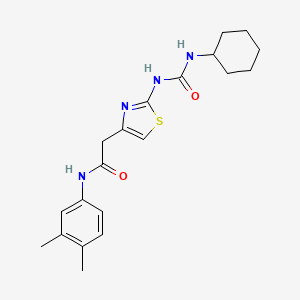
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.
Wirkmechanismus
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This leads to the inhibition of CK2-mediated phosphorylation of various substrates, including transcription factors, signaling proteins, and cell cycle regulators. The inhibition of CK2 activity by this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound induces cell cycle arrest, apoptosis, and autophagy, leading to the inhibition of tumor growth and survival. In neuronal cells, this compound has been shown to have neuroprotective effects and improve cognitive function. In viral infections, this compound inhibits the replication of the virus by targeting the host cell factors required for viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for CK2, its ability to inhibit CK2-mediated phosphorylation of various substrates, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its poor solubility, its potential toxicity, and its limited pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide. One direction is to investigate the potential therapeutic applications of this compound in combination with other drugs or therapies for cancer, neurodegenerative disorders, and viral infections. Another direction is to develop new analogs of this compound with improved pharmacokinetic properties and reduced toxicity. Finally, the mechanism of action of this compound and its effects on various cellular processes need to be further elucidated to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide involves the reaction of 3-cyclohexylurea with 2-bromo-4-thiazolecarboxylic acid, followed by the reaction with 3,4-dimethylphenylacetic acid. The final product is obtained through purification and crystallization. The synthesis method has been optimized to improve the yield and purity of this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethylphenyl)acetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. This compound has been tested in various cancer models, including breast cancer, prostate cancer, and leukemia. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In viral infections, this compound has been shown to inhibit the replication of human papillomavirus and hepatitis C virus.
Eigenschaften
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-13-8-9-16(10-14(13)2)21-18(25)11-17-12-27-20(23-17)24-19(26)22-15-6-4-3-5-7-15/h8-10,12,15H,3-7,11H2,1-2H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSDDEPMABAHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

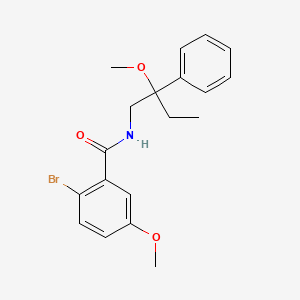
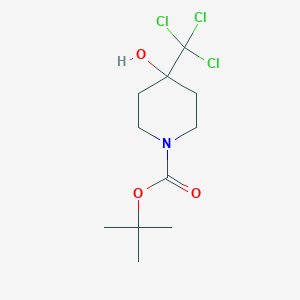

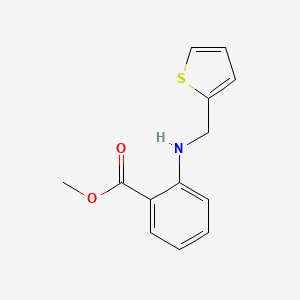
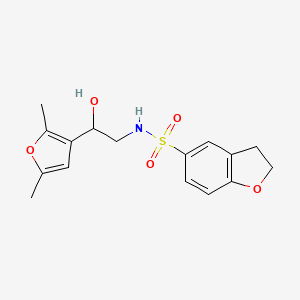
![1-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-pyrrolidinecarboxamide](/img/structure/B2726193.png)
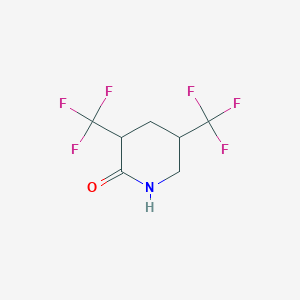
![N-[(E)-dimethylaminomethylideneamino]benzamide](/img/structure/B2726196.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2726200.png)
![2-(3-Nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2726202.png)
![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-iodophenyl)methanone](/img/structure/B2726203.png)
![[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B2726205.png)
![2-(3-fluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2726208.png)